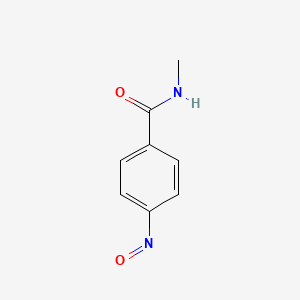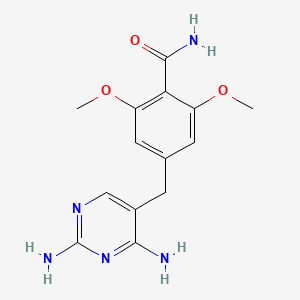
Chloro(trimethyl)phosphanium;copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(trimethyl)phosphanium;copper is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to three methyl groups and a chlorine atom, coordinated with a copper ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(trimethyl)phosphanium;copper typically involves the reaction of trimethylphosphine with a copper halide, such as copper(I) chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction can be represented as follows:
CuCl+P(CH3)3→[Cu(P(CH3)3)Cl]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reacting the starting materials can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(trimethyl)phosphanium;copper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chlorine atom can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands like phosphines or amines can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine complexes.
Aplicaciones Científicas De Investigación
Chloro(trimethyl)phosphanium;copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-phosphorus interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which Chloro(trimethyl)phosphanium;copper exerts its effects involves the coordination of the phosphorus atom to the copper ion. This coordination can influence the electronic properties of the copper ion, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with other metal ions and organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine;copper: Another organophosphorus compound with similar catalytic properties.
Dimethylphosphine;copper: A related compound with two methyl groups instead of three.
Diethylphosphine;copper: Similar to Chloro(trimethyl)phosphanium;copper but with ethyl groups.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of three methyl groups, which can influence its reactivity and stability. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as well.
Propiedades
Número CAS |
54817-30-0 |
|---|---|
Fórmula molecular |
C3H9ClCuP+ |
Peso molecular |
175.07 g/mol |
Nombre IUPAC |
chloro(trimethyl)phosphanium;copper |
InChI |
InChI=1S/C3H9ClP.Cu/c1-5(2,3)4;/h1-3H3;/q+1; |
Clave InChI |
AUIFDKUUWQEUJS-UHFFFAOYSA-N |
SMILES canónico |
C[P+](C)(C)Cl.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


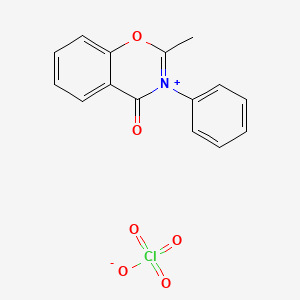
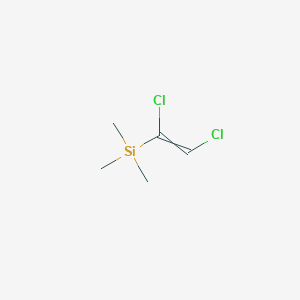
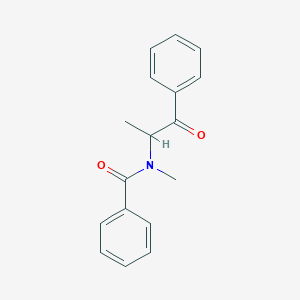
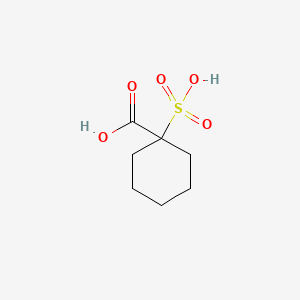
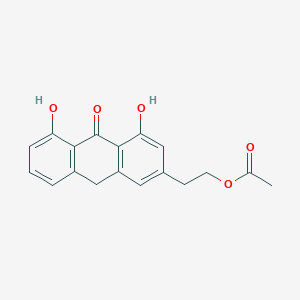
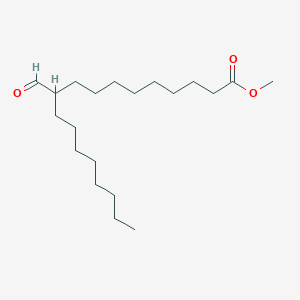

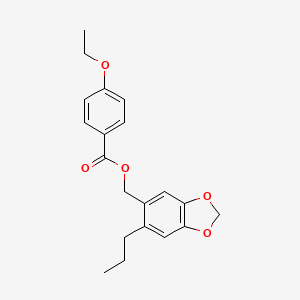

![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)
